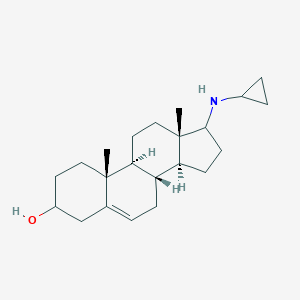

17-(Cyclopropylamino)androst-5-en-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

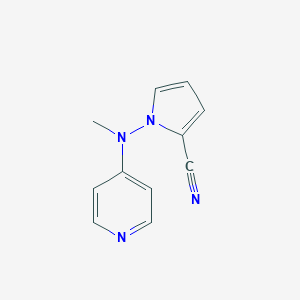

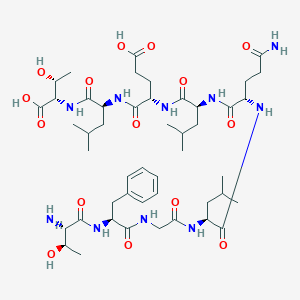

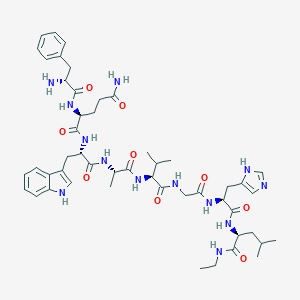

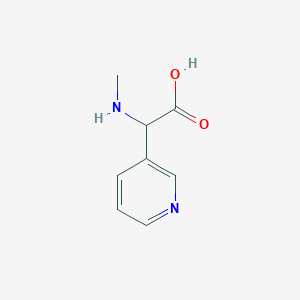

17-(Cyclopropylamino)androst-5-en-3-ol, also known as CPCA, is a synthetic androgen compound that has gained attention in the scientific community for its potential application in the field of medicine and research. CPCA is a derivative of the natural hormone testosterone, which plays a crucial role in the development of male reproductive tissues and secondary sexual characteristics.

Wirkmechanismus

17-(Cyclopropylamino)androst-5-en-3-ol exerts its effects by binding to and activating the androgen receptor, a nuclear transcription factor that regulates gene expression in target tissues. The binding of 17-(Cyclopropylamino)androst-5-en-3-ol to the androgen receptor results in the formation of a hormone-receptor complex, which translocates to the nucleus and binds to specific DNA sequences, thereby regulating the expression of target genes.

Biochemical and Physiological Effects

17-(Cyclopropylamino)androst-5-en-3-ol has been shown to have anabolic and androgenic effects on skeletal muscle and bone tissue, promoting muscle growth and bone mineralization. 17-(Cyclopropylamino)androst-5-en-3-ol has also been shown to increase protein synthesis and decrease protein degradation in muscle tissue, leading to a net increase in muscle mass. In addition, 17-(Cyclopropylamino)androst-5-en-3-ol has been shown to increase red blood cell production and enhance oxygen delivery to tissues, which may improve athletic performance.

Vorteile Und Einschränkungen Für Laborexperimente

17-(Cyclopropylamino)androst-5-en-3-ol has several advantages for use in lab experiments, including its high potency and selectivity for the androgen receptor, as well as its stability and ease of synthesis. However, 17-(Cyclopropylamino)androst-5-en-3-ol also has limitations, including its potential for off-target effects and its potential for toxicity at high doses.

Zukünftige Richtungen

There are several potential future directions for research on 17-(Cyclopropylamino)androst-5-en-3-ol, including the development of new drugs for the treatment of androgen-related disorders, the investigation of its anabolic and androgenic effects on different tissues and cell types, and the exploration of its potential as a performance-enhancing agent in sports. Other potential areas of research include the investigation of the molecular mechanisms underlying the effects of 17-(Cyclopropylamino)androst-5-en-3-ol, the identification of novel targets for androgen receptor modulation, and the development of new synthetic routes for the synthesis of 17-(Cyclopropylamino)androst-5-en-3-ol and related compounds.

Synthesemethoden

The synthesis of 17-(Cyclopropylamino)androst-5-en-3-ol involves several steps, including the protection of the hydroxyl group at position 3 of the steroid nucleus, the formation of the cyclopropylamine moiety at position 17, and the removal of the protecting group. The most commonly used method for the synthesis of 17-(Cyclopropylamino)androst-5-en-3-ol is the reductive amination of 17-ketoandrost-5-en-3β-ol with cyclopropylamine in the presence of a reducing agent such as sodium borohydride.

Wissenschaftliche Forschungsanwendungen

17-(Cyclopropylamino)androst-5-en-3-ol has been studied for its potential application in various fields of research, including the development of new drugs for the treatment of androgen-related disorders such as hypogonadism, osteoporosis, and muscle wasting. 17-(Cyclopropylamino)androst-5-en-3-ol has also been investigated for its anabolic and androgenic effects on skeletal muscle and bone tissue, as well as its potential as a performance-enhancing agent in sports.

Eigenschaften

CAS-Nummer |

120973-21-9 |

|---|---|

Produktname |

17-(Cyclopropylamino)androst-5-en-3-ol |

Molekularformel |

C22H35NO |

Molekulargewicht |

329.5 g/mol |

IUPAC-Name |

(8R,9S,10R,13S,14S)-17-(cyclopropylamino)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C22H35NO/c1-21-11-9-16(24)13-14(21)3-6-17-18-7-8-20(23-15-4-5-15)22(18,2)12-10-19(17)21/h3,15-20,23-24H,4-13H2,1-2H3/t16?,17-,18-,19-,20?,21-,22-/m0/s1 |

InChI-Schlüssel |

SIHFFPMAENZEHO-YCJMKONYSA-N |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2NC4CC4)CC=C5[C@@]3(CCC(C5)O)C |

SMILES |

CC12CCC3C(C1CCC2NC4CC4)CC=C5C3(CCC(C5)O)C |

Kanonische SMILES |

CC12CCC3C(C1CCC2NC4CC4)CC=C5C3(CCC(C5)O)C |

Synonyme |

17-(cyclopropylamino)androst-5-en-3-ol MDL 27,302 MDL 27302 MDL-27302 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 2-[(3R)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate](/img/structure/B55884.png)